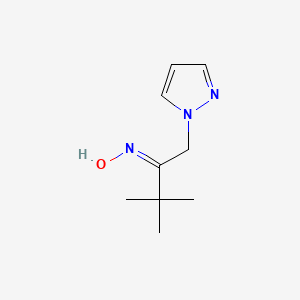

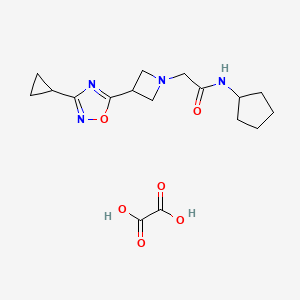

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Complex Formation in Coordination Chemistry

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanal oxime and its complex formation with PdCl2 is an important area of research. This complex is stable at moderate temperatures and decomposes around 200–210°C, forming volatile ligands and by-products. This study contributes to the understanding of coordination chemistry and the stability of such complexes (Khachatryan et al., 2017).

Organic Synthesis and Reaction Studies

In organic chemistry, the stereoisomeric oximes of 3,4-dimethyl-3-penten-2-one have been studied for their reactions with butyl nitrite in methanol. The (E)-oxime form yields 3,3,4,5-tetramethyl-3H-pyrazole 1,2-dioxide, while the (Z)-oxime reacts to produce isoxazoline derivatives. This research aids in understanding the reactivity of different stereoisomers (Hansen & Novak, 1994).

Antibacterial and DNA Photocleavage Activity

New compounds 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-substituted acetophenone oximes and their silver complexes have been synthesized and studied for their antibacterial and DNA photocleavage activities. Certain Ag-complexes showed excellent antibacterial activity, and some compounds demonstrated the ability to degrade DNA, which is significant for biomedical research (Sharma et al., 2020).

Insecticidal and Antimicrobial Applications

Research has been conducted on pyrazole oxime derivatives for their potential insecticidal and antimicrobial activities. Various compounds have shown effective insecticidal activities against pests like Mythimna separata Walker and Aphis medicaginis, indicating their potential in agricultural and pest control applications (Xiao et al., 2020).

Catalysis in Olefin Epoxidation

Oxime compounds have been evaluated as catalysts for olefin epoxidation. For instance, an oxo-bridged dimer showed high activity in the epoxidation of cyclic olefins, using tert-butyl hydroperoxide as an oxidant. This research contributes to the field of catalysis, particularly in developing more efficient catalysts for chemical transformations (Pereira et al., 2007).

Corrosion Inhibition

Theoretical studies using density functional theory (DFT) have been performed on bipyrazolic-type organic compounds, including 3,5-dimethyl-1H-pyrazol-1-yl derivatives, to understand their inhibition efficiencies as corrosion inhibitors. This is crucial for materials science and engineering, where corrosion prevention is a significant concern (Wang et al., 2006).

Propiedades

IUPAC Name |

(NE)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-9(2,3)8(11-13)7-12-6-4-5-10-12/h4-6,13H,7H2,1-3H3/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXVWKXPUPYLTK-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=NO)CN1C=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=N\O)/CN1C=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate](/img/structure/B2439995.png)

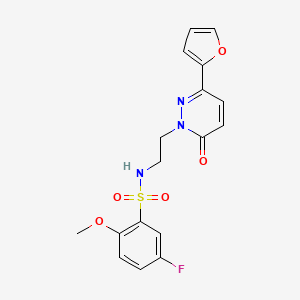

![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2440008.png)

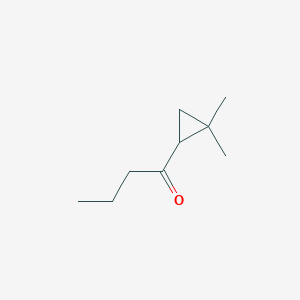

![Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate](/img/structure/B2440011.png)

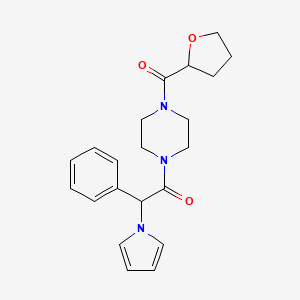

![methyl 2-({[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2440012.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2440015.png)